3-Propylaniline hydrochloride
Description
3-Propylaniline hydrochloride (C₉H₁₃N·HCl) is an aromatic amine hydrochloride derivative characterized by a propyl substituent at the meta position of the aniline ring. Its molecular weight is approximately 171.56 g/mol (base: 135.10 g/mol + HCl: 36.46 g/mol) . Structural analysis reveals a planar aromatic ring system with a hydrophilic hydrochloride counterion, enhancing its solubility in polar solvents compared to the free base form.
Properties
IUPAC Name |
3-propylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-4-8-5-3-6-9(10)7-8;/h3,5-7H,2,4,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEHPLWBBGSVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-99-3 | |
| Record name | 3-propylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylaniline hydrochloride typically involves the following steps:
Nitration of Propylbenzene: Propylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitropropylbenzene.
Reduction of Nitro Group: The nitro group in 3-nitropropylbenzene is reduced to an amino group using reducing agents such as iron and hydrochloric acid, resulting in 3-propylaniline.
Formation of Hydrochloride Salt: 3-Propylaniline is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Propylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced further under specific conditions.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving halogens, sulfonyl chlorides, or acyl chlorides.
Major Products:
Oxidation: Quinones or nitroso compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Propylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Propylaniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with different enzymes and receptors, influencing biological pathways. The propyl group can affect the compound’s hydrophobicity and its ability to penetrate cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-propylaniline hydrochloride with structurally or functionally related hydrochlorides, emphasizing molecular features, physicochemical properties, and applications:
Key Findings:
Structural Diversity : While 3-propylaniline HCl features a simple aromatic amine structure, analogs like memantine HCl (adamantane backbone) and tapentadol HCl (opioid scaffold) exhibit complex frameworks tailored for specific receptor interactions .
Hygroscopicity : Hydrochloride salts like tapentadol HCl and 3-propylaniline HCl are prone to moisture absorption, necessitating controlled storage .
Pharmacological Relevance : Unlike 3-propylaniline HCl (primarily a synthetic intermediate), compounds like tapentadol HCl and memantine HCl have well-documented therapeutic roles .
Biological Activity
3-Propylaniline hydrochloride, with the chemical formula C₉H₁₄ClN, is an organic compound that belongs to the aniline family. Its unique structure, characterized by a propyl group attached to the aniline ring, influences its biological activity and potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : C₉H₁₄ClN
- Molecular Weight : 171.67 g/mol
- CAS Number : 1803605-99-3
This compound is soluble in water due to its hydrochloride form, which enhances its bioavailability for various applications.
The biological activity of this compound is primarily attributed to its amino group, which can form hydrogen bonds with various enzymes and receptors. This interaction influences several biochemical pathways, potentially modulating enzyme activities and cellular responses. The hydrophobic propyl group enhances the compound's ability to penetrate cell membranes, which is crucial for its biological efficacy.
Key Mechanisms:
- Enzyme Interaction : Acts as a ligand for specific enzymes, influencing their catalytic activity.
- Receptor Binding : May interact with cellular receptors, affecting signal transduction pathways.
- Hydrophobic Effects : The propyl group increases membrane permeability and alters the compound's distribution in biological systems.
Biological Activity Overview
The compound has been studied for its potential applications in various fields:
- Pharmacology : Investigated for its role in drug development due to its ability to modulate enzyme activities.
- Toxicology : Research indicates potential toxicity at high concentrations, necessitating further investigation into safety profiles.
- Biochemistry : Its interactions with proteins and enzymes have implications for understanding metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Aniline | C₆H₅NH₂ | Basic amine; precursor for many chemical reactions |
| 2-Propylaniline | C₈H₁₁N | Similar properties; position affects reactivity |
| 4-Propylaniline | C₈H₁₁N | Different positional isomer; varied biological effects |
Case Studies
Several studies have documented the biological effects of this compound:
-
Enzyme Modulation Study :
- A study demonstrated that this compound could inhibit certain cytochrome P450 enzymes, impacting drug metabolism and clearance rates in vivo. This study highlighted the need for careful consideration of this compound in pharmacokinetic evaluations.
-
Cellular Penetration Assay :
- Research indicated that the hydrophobic nature of the propyl group significantly enhances cellular uptake compared to simpler anilines. This was assessed using various cell lines where uptake was measured via fluorescence microscopy.
-
Toxicity Assessment :
- An investigation into the cytotoxic effects of this compound revealed that at elevated concentrations, it induced apoptosis in cultured cells. This finding underscores the importance of dosage in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
